molecular formula C24H26N2O3S B2520873 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 954716-37-1

2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2520873
CAS No.: 954716-37-1
M. Wt: 422.54
InChI Key: VGSDFDYKCOSFHV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multiple steps:

  • Formation of the 2-(2-methoxyphenoxy)acetyl chloride

      Starting Material: 2-(2-methoxyphenoxy)acetic acid

      Reagent: Thionyl chloride (SOCl₂)

      Conditions: Reflux in anhydrous conditions

  • Synthesis of the tetrahydroisoquinoline intermediate

      Starting Material: 1,2,3,4-tetrahydroisoquinoline

      Reagent: Thiophene-3-carboxaldehyde

      Conditions: Acidic medium, typically using hydrochloric acid (HCl)

  • Coupling Reaction

      Starting Materials: 2-(2-methoxyphenoxy)acetyl chloride and the tetrahydroisoquinoline intermediate

      Reagent: Base such as triethylamine (TEA)

      Conditions: Anhydrous conditions, typically in a solvent like dichloromethane (DCM)

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: May be used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific bioactive properties. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide
  • 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-3-yl)ethyl]acetamide

Uniqueness

The presence of the thiophene ring in 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide distinguishes it from similar compounds, potentially altering its electronic properties and bioactivity. This uniqueness may result in different pharmacological profiles and applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-28-22-8-4-5-9-23(22)29-16-24(27)25-14-21(20-11-13-30-17-20)26-12-10-18-6-2-3-7-19(18)15-26/h2-9,11,13,17,21H,10,12,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSDFDYKCOSFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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